molecular formula C18H26N4O B5137054 N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide

N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide

Cat. No.: B5137054
M. Wt: 314.4 g/mol
InChI Key: IXHKOOWPDAWYDQ-UHFFFAOYSA-N
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Description

N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide is a complex organic compound that features a benzodiazole ring fused with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions where an azepane derivative reacts with a suitable electrophile.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe for studying biological processes involving benzodiazole and azepane derivatives.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)ethyl methacrylate
  • N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-3-methyl-benzamide
  • N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide

Uniqueness

N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}acetamide is unique due to its specific combination of a benzodiazole ring and an azepane moiety. This structural feature imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-22-17-9-8-15(19-14(2)23)12-16(17)20-18(22)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHKOOWPDAWYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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